Home > Products > Screening Compounds P45611 > Fmoc-Ala-Ala-PAB
Fmoc-Ala-Ala-PAB -

Fmoc-Ala-Ala-PAB

Catalog Number: EVT-8539556
CAS Number:
Molecular Formula: C28H29N3O5
Molecular Weight: 487.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fmoc-Ala-Ala-PAB is classified under the category of peptide derivatives, specifically as a dipeptide with an attached p-aminobenzyl group. It is synthesized through solid-phase peptide synthesis techniques, which are widely adopted due to their efficiency and ease of purification. The Fmoc protecting group is favored for its stability under basic conditions and ease of removal under mildly basic conditions, making it suitable for sequential amino acid additions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fmoc-Ala-Ala-PAB typically employs solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of peptides on a solid support. The process generally involves the following steps:

  1. Loading the Initial Amino Acid: The first amino acid, usually protected with an Fmoc group, is attached to a resin.
  2. Fmoc Deprotection: The Fmoc group is removed using a base, such as piperidine, which exposes the amino group for subsequent coupling.
  3. Coupling Reactions: The second amino acid (Ala) is activated (often using coupling reagents like DMTMM or HBTU) and then coupled to the free amino group on the resin.
  4. Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is achieved.
  5. Cleavage from Resin: Once the synthesis is complete, the peptide is cleaved from the resin using trifluoroacetic acid or other cleavage agents.

The efficiency of this method allows for high yields with minimal side reactions, although care must be taken to avoid epimerization during coupling reactions .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving Fmoc-Ala-Ala-PAB include:

  1. Deprotection Reactions: Removal of the Fmoc group occurs under basic conditions (typically with piperidine), leading to free amines that can participate in further coupling reactions.
  2. Coupling Reactions: The exposed amine can react with activated carboxylic acids or other electrophiles to form peptide bonds.
  3. Hydrolysis Reactions: In aqueous environments, especially under acidic conditions, hydrolysis may occur, affecting peptide stability.

These reactions are crucial for synthesizing larger peptides or conjugates for therapeutic applications .

Mechanism of Action

Process and Data

The mechanism of action for Fmoc-Ala-Ala-PAB primarily involves its role as a building block in peptide synthesis. Upon deprotection, the free amino groups can interact with various substrates, facilitating the formation of peptide bonds through nucleophilic attack on activated carboxylic acids. This process is essential in constructing complex peptides that may exhibit biological activity or serve as drug carriers.

In therapeutic contexts, such as antibody-drug conjugates, the p-aminobenzyl moiety can enhance solubility and stability while allowing selective release mechanisms triggered by specific enzymes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The compound exhibits typical characteristics of peptides, including susceptibility to hydrolysis and potential conformational changes based on environmental conditions .

Applications

Scientific Uses

Fmoc-Ala-Ala-PAB finds extensive applications in various scientific fields:

  1. Peptide Synthesis: Used as a building block in synthesizing peptides for research purposes.
  2. Drug Development: Integral in developing antibody-drug conjugates that target specific cells while minimizing off-target effects.
  3. Bioconjugation Studies: Employed in studies focusing on linking peptides or proteins to other biomolecules for therapeutic applications.

These applications underscore its significance in advancing pharmaceutical research and development .

Introduction to Fmoc-Ala-Ala-PAB in Targeted Drug Delivery

Role of Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates represent a revolutionary class of biotherapeutics that combine the precision targeting of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The cleavable linker serves as the critical architectural component enabling selective drug release within target cells while maintaining systemic stability. Unlike non-cleavable linkers that require antibody degradation, enzymatically cleavable linkers leverage intracellular enzymes—notably lysosomal proteases—to trigger payload liberation. This mechanism capitalizes on the distinct microenvironment of cancer cells, particularly their enhanced lysosomal protease activity compared to healthy tissues. The design imperatives for these linkers include: 1) Plasma stability to prevent off-target release; 2) Susceptibility to specific intracellular enzymes; and 3) Optimal steric properties to minimize interference with antibody-antigen binding [1] [5].

Table 1: Key Characteristics of ADC Linker Types

Linker TypeRelease MechanismStability in PlasmaPayload Flexibility
Non-CleavableAntibody degradationHighLimited (Cysteine-linked)
Acid-CleavableLow-pH endosomal environmentModerateModerate
Enzymatically CleavableProtease cleavage (e.g., Cathepsin B)High with peptide designHigh
Redox-CleavableGlutathione reductionModerateModerate

Fmoc-Ala-Ala-PAB exemplifies the enzymatically cleavable category, where its dipeptide sequence (Ala-Ala) serves as a substrate for lysosomal proteases. The para-aminobenzyloxycarbonyl (PAB) group acts as a self-immolative spacer, enabling efficient traceless release of the cytotoxic payload upon enzymatic cleavage. This architecture addresses the persistent challenge of balancing extracellular stability against intracellular releasability [4] [5].

Evolution of Peptide-Based Linkers in Bioconjugation Chemistry

The development of peptide-based linkers for bioconjugation has progressed through iterative innovations focused on enhancing protease specificity, synthetic efficiency, and modularity. Early ADC linkers relied on non-specific hydrazone chemistry or disulfide bonds, which exhibited suboptimal stability or premature payload release. The integration of peptide motifs marked a paradigm shift by enabling enzyme-directed cleavage specificity. Valine-Citrulline (Val-Cit) emerged as an initial standard but faced limitations related to susceptibility to carboxylesterase-mediated cleavage in plasma. This drove research toward alternative dipeptide sequences with enhanced selectivity for lysosomal proteases over extracellular enzymes [2] [6].

The design evolution incorporated three critical advances:

  • Sequence Optimization: Empirical screening identified dipeptides (e.g., Ala-Ala, Val-Ala) with superior selectivity for cathepsin B—a cysteine protease overexpressed in tumor lysosomes. These sequences minimize off-target cleavage while maintaining rapid drug release intracellularly [5].
  • Self-Immolative Spacers: Integration of para-aminobenzyl alcohol (PAB) groups enables 1,6-elimination after enzymatic cleavage, ensuring efficient payload release without residual linker fragments attached [6].
  • Orthogonal Protection Strategies: Introduction of 9-fluorenylmethyloxycarbonyl (Fmoc) protection at the N-terminus facilitates stepwise solid-phase peptide synthesis (SPPS) while preventing unwanted side reactions during conjugation. The Fmoc group can be selectively deprotected under mild basic conditions (e.g., piperidine), enabling precise functionalization [2] [3].

Fmoc-Ala-Ala-PAB embodies this evolution, combining a cathepsin B-sensitive dipeptide with the Fmoc-protected amine for controlled bioconjugation. Its molecular weight of 487.55 g/mol and solubility in dimethyl sulfoxide (≥125 mg/mL) further enhance synthetic utility [2].

Fmoc-Ala-Ala-PAB as a Paradigm for Lysosomally Cleavable ADC Linkers

Fmoc-Ala-Ala-PAB (CAS 1384263-83-5) has established itself as a gold-standard linker for lysosomally cleaved Antibody-Drug Conjugates due to its engineered specificity for intracellular proteases and modular conjugation chemistry. Structurally, it comprises three functional domains:

  • An Fmoc-protected amine enabling controlled deprotection for covalent attachment to cytotoxic payloads.
  • A Ala-Ala dipeptide serving as the enzymatic cleavage site.
  • A PAB self-immolative spacer facilitating efficient payload release post-cleavage [2] [4].

Table 2: Structural and Functional Attributes of Fmoc-Ala-Ala-PAB

AttributeSpecificationFunctional Significance
Molecular FormulaC₂₈H₂₉N₃O₅Determines solubility and conjugate stability
Molecular Weight487.55 g/molImpacts PK/PD of ADC conjugates
Cleavage SiteAla-Ala dipeptideSubstrate for cathepsin B
Protection GroupFmoc (9-fluorenylmethyloxycarbonyl)Enables selective deprotection for conjugation
Self-Immolative Unitpara-aminobenzyloxycarbonyl (PAB)Ensures traceless payload release
Solubility≥125 mg/mL in dimethyl sulfoxideFacilitates handling in organic synthesis

The linker’s mechanism of action initiates upon ADC internalization and trafficking to lysosomes. Cathepsin B cleaves the amide bond C-terminal to the Ala-Ala sequence, triggering a cascade where the PAB spacer undergoes electronic rearrangement, liberating the cytotoxic payload. This process occurs with kinetics optimized for therapeutic efficacy: in vitro studies confirm rapid drug release within 24 hours of lysosomal exposure while maintaining plasma stability exceeding 5 days [4] [5].

Applications extend beyond traditional ADCs into advanced formats such as:

  • RGD Peptidomimetic-Drug Conjugates: Tumor-targeting conjugates utilizing Fmoc-Ala-Ala-PAB exhibit enhanced permeability and retention in angiogenic tumor vasculature [1].
  • Prodrug Activation Systems: Cathepsin B-overexpressing cancers activate Ala-Ala-PAB-linked prodrugs with tumor-selective cytotoxicity [5] [6].

The synthetic versatility of Fmoc-Ala-Ala-PAB is evidenced by its compatibility with both solution-phase and solid-phase bioconjugation methodologies. Following payload attachment to the deprotected amine, the Fmoc group may be retained during antibody conjugation to prevent polymerization, then removed under mild base prior to in vivo administration [2] [3]. This multi-step functionalization underscores the molecule’s role as a cornerstone of modern bioconjugation platforms for targeted oncology therapeutics.

Properties

Product Name

Fmoc-Ala-Ala-PAB

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate

Molecular Formula

C28H29N3O5

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C28H29N3O5/c1-17(27(34)31-20-13-11-19(15-32)12-14-20)29-26(33)18(2)30-28(35)36-16-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,17-18,25,32H,15-16H2,1-2H3,(H,29,33)(H,30,35)(H,31,34)/t17-,18-/m0/s1

InChI Key

WFJHIWKUWIKWLW-ROUUACIJSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.